1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

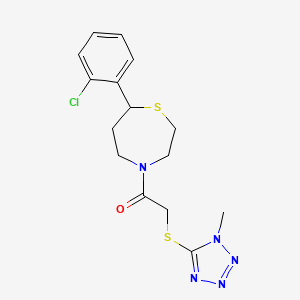

The compound 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone (hereafter referred to as Compound A) features a 1,4-thiazepane ring substituted at the 7-position with a 2-chlorophenyl group. The ethanone moiety at position 2 is further modified with a thioether linkage to a 1-methyl-1H-tetrazole group. This hybrid structure combines a heterocyclic amine (thiazepane) with a sulfur-containing tetrazole, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5OS2/c1-20-15(17-18-19-20)24-10-14(22)21-7-6-13(23-9-8-21)11-4-2-3-5-12(11)16/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFHPAJDMPLONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone , identified by its CAS number 1796961-91-5, is a thiazepan derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 363.9 g/mol. The structure includes a thiazepan ring substituted with a 2-chlorophenyl group and a tetrazole moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22ClN3OS |

| Molecular Weight | 363.9 g/mol |

| CAS Number | 1796961-91-5 |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as an α7 nAChR modulator , which is significant in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease dementia. Modulation of these receptors can enhance cognitive function and neuroprotection.

- Antimicrobial Activity : Preliminary studies indicate that similar thiazepan derivatives exhibit antibacterial and antifungal properties. Although specific data on this compound's antimicrobial efficacy is limited, compounds with similar structures have shown promising results against various pathogens .

In Vitro Studies

Recent research has highlighted the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives of thiazepan have been tested against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). These studies demonstrated significant cytotoxicity, suggesting that the compound may also possess anticancer properties .

| Cell Line | Compound Tested | Cytotoxicity (%) | Reference |

|---|---|---|---|

| MCF-7 | Thiazepan Derivative | 75% | |

| Bel-7402 | Thiazepan Derivative | 70% |

Case Studies

- Neurological Disorders : A study indicated that compounds similar to this compound showed potential in improving cognitive deficits in animal models of Alzheimer's disease. The modulation of α7 nAChRs was linked to enhanced memory and learning capabilities.

- Antimicrobial Efficacy : In a comparative study, thiazepan derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited comparable or superior activity to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocycle Modifications

- Compound A vs. 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone (CAS 1788681-15-1, Compound B): Similarity: Both share the 7-(2-chlorophenyl)-1,4-thiazepan-4-yl backbone. Difference: Compound B replaces the tetrazole-thio group with a 2-fluorophenyl ethanone, reducing sulfur content and altering electronic properties. Molecular weight: 363.9 vs. 349.5 for sulfone analogs (see below) .

- Compound A vs. 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone (CAS 2034534-92-2, Compound C): Difference: Compound C introduces a sulfone group (1,1-dioxido) on the thiazepane and a thiophene instead of tetrazole.

Ethanone Substituents

- Compound A vs. 1-(4-Hydroxyphenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone (Compound D): Similarity: Both share the 2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone moiety. Difference: Compound D replaces the thiazepane with a 4-hydroxyphenyl group, resulting in a simpler structure (MW 250.06) and reported carbonic anhydrase inhibitory activity .

Physicochemical Properties

Notes:

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?

The synthesis typically involves multi-step organic reactions, including cyclization of the thiazepane ring and functionalization of the tetrazole-thioether moiety. Key steps include:

- Thiazepane formation : Use of ethanol with sodium hydroxide as a solvent-base system to facilitate cyclization .

- Tetrazole-thioether coupling : Reaction conditions require controlled temperatures (70–80°C) and catalysts like Bleaching Earth Clay in PEG-400 media to promote nucleophilic substitution .

- Purification : Recrystallization (e.g., aqueous acetic acid) or chromatography is critical for achieving >95% purity. Monitor intermediates via TLC and characterize products using IR (e.g., 1735 cm⁻¹ for ketone C=O stretch) and ¹H NMR (e.g., δ 4.05 ppm for -CH₂ in tetrazole-thioether) .

Q. How can researchers validate the molecular structure of this compound?

Use a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the thiazepane protons (δ 3.0–4.0 ppm) and aromatic/heterocyclic protons (δ 7.0–8.5 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C-S bond ≈1.82 Å in thioether) and dihedral angles (e.g., 155.84° for thiazepane ring puckering) using SHELX software .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M⁺] at m/z 265 for tetrazole derivatives) .

Q. What preliminary assays are recommended for assessing biological activity?

- In vitro screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Prioritize fluorinated derivatives for enhanced binding due to electron-withdrawing effects .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Note that chloro-substituted phenyl groups may enhance membrane permeability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Dynamic effects analysis : Investigate tautomerism or conformational flexibility via variable-temperature NMR (e.g., thiazepane ring inversion barriers).

- Computational modeling : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental crystallographic data to identify discrepancies .

- Multi-technique validation : Cross-reference IR, MS, and HPLC retention times to rule out impurities .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

- Structural modifications : Introduce sulfonyl groups (e.g., 1,1-dioxido-thiazepane) to enhance solubility and metabolic stability .

- Prodrug design : Mask the ketone group as an ester or oxime to improve oral bioavailability .

- Formulation optimization : Use lipid-based nanoemulsions to counteract low aqueous solubility (predicted logP ≈3.5) .

Q. How can researchers elucidate the mechanism of action for this compound?

- Target identification : Perform affinity chromatography or surface plasmon resonance (SPR) with recombinant proteins (e.g., GPCRs, cytochrome P450 isoforms) .

- Gene expression profiling : Use RNA-seq to identify differentially expressed pathways in treated vs. untreated cells. Prioritize fluorinated analogs for transcriptome analysis due to their enhanced bioactivity .

- Molecular docking : Simulate binding modes with AutoDock Vina, focusing on hydrophobic interactions between the chlorophenyl group and target pockets .

Q. What experimental designs mitigate synthetic challenges (e.g., low yields in tetrazole coupling)?

- Catalyst optimization : Replace Bleaching Earth Clay with Pd/C or CuI for higher catalytic efficiency in thioether formation .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 4 hr to 30 min) and improve yields by 15–20% .

- Protecting group strategies : Temporarily protect the tetrazole NH with a trityl group to prevent side reactions during thiazepane cyclization .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity across structural analogs?

- SAR studies : Systematically vary substituents (e.g., 2-chlorophenyl vs. 2-fluorophenyl) and correlate changes with activity. For example, chloro derivatives may exhibit stronger antimicrobial effects but higher cytotoxicity .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

Q. Why might crystallographic data conflict with solution-phase spectroscopic data?

- Crystal packing effects : Hydrogen bonding or π-stacking in the solid state can alter bond angles vs. solution conformers. Compare with solution NMR in DMSO-d₆ to assess flexibility .

- Polymorphism : Screen for multiple crystal forms (e.g., monoclinic vs. orthorhombic) using DSC and PXRD .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.